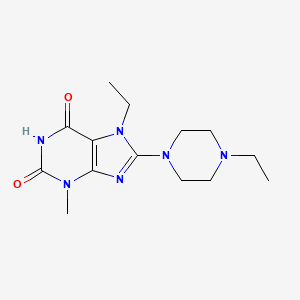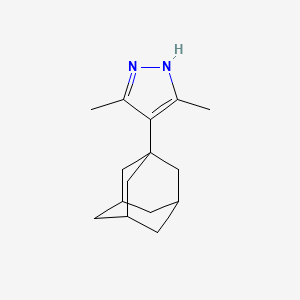
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole, also known as adamantyl pyrazole, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of pyrazole and adamantane, which are both widely used in various fields of research.
Mechanism of Action
The mechanism of action of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole is not fully understood, but it is believed to act by binding to specific receptors or enzymes in the body. For example, 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
Adamantyl pyrazole has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models of arthritis and colitis. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to inhibit the replication of HCV and HIV in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole is its versatility and potential applications in various fields of research. It is relatively easy to synthesize and can be modified to produce a wide range of derivatives with different properties. However, one of the limitations of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole. For example, it could be further studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. It could also be used as a building block in the synthesis of new materials with potential applications in drug delivery, gene therapy, and catalysis. Additionally, it could be studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole involves the reaction of 1-4-(1-adamantyl)-3,5-dimethyl-1H-pyrazoleamine and 3,5-dimethylpyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is typically carried out at room temperature. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
Adamantyl pyrazole has been widely used in scientific research due to its unique properties and potential applications. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, sensing, and drug delivery. It has also been used as a building block in the synthesis of dendrimers, which have potential applications in drug delivery and gene therapy. Additionally, 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties.
properties
IUPAC Name |
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-9-14(10(2)17-16-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFIZXMQASIFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)
![8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2766043.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)
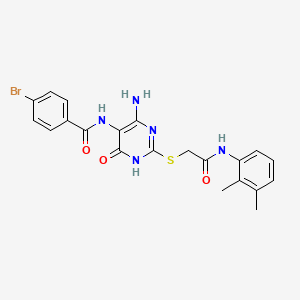
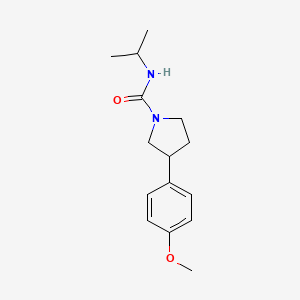
![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)
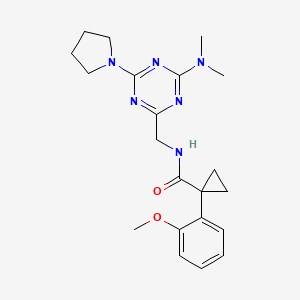
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2766057.png)
![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)

